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Introduction
[Leu15]-Gastrin I (human) is a synthetic analog of human Gastrin I, a peptide hormone crucial

for regulating gastric acid secretion and maintaining the integrity of the gastrointestinal

epithelium.[1][2] This analog, where the methionine at position 15 is replaced by leucine,

exhibits full biological activity with enhanced stability, making it a valuable tool for research and

potential therapeutic development.[2] This technical guide provides an in-depth overview of the

biological activity of [Leu15]-Gastrin I, focusing on its interaction with the cholecystokinin-B

(CCK-B) receptor, subsequent signaling pathways, and its physiological effects on gastric acid

secretion and cell proliferation.

Core Biological Activity: CCK-B Receptor Agonism
[Leu15]-Gastrin I exerts its biological effects primarily by acting as a selective agonist for the

cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor.[1][3] This G-protein

coupled receptor is predominantly found on enterochromaffin-like (ECL) cells and parietal cells

within the gastric mucosa.[4]

Quantitative Data: Receptor Binding and Potency
The following tables summarize the key quantitative parameters defining the interaction of

gastrin analogs with the CCK-B receptor and their functional potency.
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Table 1: Receptor Binding Affinity of Gastrin Analogs

Ligand Receptor Cell Line Radioligand IC50 (nM) Reference

Z-360

(antagonist)

CCK2i4sv

Receptor
HEK293

[125I][I-

Tyr12,Leu15]

gastrin

1.57 ± 0.14 [5]

DGA1

(antagonist)

CCK2i4sv

Receptor
HEK293

[125I][I-

Tyr12,Leu15]

gastrin

1.62 ± 0.17 [5]

DG2

(agonist)

CCK2i4sv

Receptor
HEK293

[125I][I-

Tyr12,Leu15]

gastrin

5.04 ± 0.29 [5]

Novel MG

analog

CCK2

Receptor
A431-CCK2R

[125I][3-iodo-

Tyr12,Leu15]

gastrin-I

0.69 ± 0.09 [6]

Pentagastrin
CCK2

Receptor
A431-CCK2R

[125I][3-iodo-

Tyr12,Leu15]

gastrin-I

0.76 ± 0.11 [6]

Table 2: Functional Potency of Gastrin Analogs

Biological
Effect

System Agonist EC50 (nM) Reference

Histamine

Release

Isolated Rat ECL

Cells
Gastrin 0.2 [7]

Histamine

Release

Isolated Rat ECL

Cells

Cholecystokinin

Octapeptide

(nonsulfated)

0.04 [7]

Gastric Acid

Secretion

Isolated Rabbit

Gastric Glands
Gastrin ~5 [8]
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Signaling Pathways
Upon binding to the CCK-B receptor, [Leu15]-Gastrin I initiates a cascade of intracellular

signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the

stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3

triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
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Figure 1. Simplified signaling pathway of [Leu15]-Gastrin I via the CCK-B receptor.

Physiological Effects
Stimulation of Gastric Acid Secretion
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A primary physiological role of gastrin is the stimulation of gastric acid secretion. This occurs

through both direct and indirect mechanisms. Gastrin directly stimulates parietal cells, albeit to

a lesser extent. The more significant pathway is indirect, involving the stimulation of ECL cells

to release histamine. Histamine then acts as a potent paracrine stimulant of parietal cells,

binding to H2 receptors and triggering robust acid secretion.[8][9][10][11]
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Figure 2. Mechanisms of [Leu15]-Gastrin I-stimulated gastric acid secretion.

Trophic Effects: Cell Proliferation
[Leu15]-Gastrin I exhibits trophic effects on the gastrointestinal mucosa, promoting the

proliferation of epithelial cells. This has been observed in various cell lines, including the rat

pancreatic acinar cell line AR42J and the human gastric adenocarcinoma cell line AGS-GR.[12]
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[13] The proliferative effects are also mediated through the CCK-B receptor and its downstream

signaling pathways.

Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the

biological activity of [Leu15]-Gastrin I.

CCK-B Receptor Binding Assay
This assay determines the affinity of [Leu15]-Gastrin I for the CCK-B receptor.

Principle: A competitive binding assay is performed using a radiolabeled ligand (e.g., [125I][I-

Tyr12,Leu15]gastrin) and a source of CCK-B receptors (e.g., membranes from HEK293 cells

transfected with the CCK2i4sv receptor).[5] Unlabeled [Leu15]-Gastrin I is added at

increasing concentrations to compete with the radioligand for receptor binding.

Methodology Outline:

Membrane Preparation: Homogenize cells expressing the CCK-B receptor and isolate the

membrane fraction by centrifugation.

Incubation: Incubate the membranes with a fixed concentration of the radiolabeled gastrin

analog and varying concentrations of unlabeled [Leu15]-Gastrin I in a suitable binding

buffer.

Separation: Separate bound from free radioligand by rapid filtration through glass fiber

filters.

Detection: Quantify the radioactivity retained on the filters using a gamma counter.

Data Analysis: Plot the percentage of specific binding against the concentration of the

unlabeled ligand to determine the IC50 value.
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Figure 3. Workflow for a CCK-B receptor binding assay.

In Vitro Gastric Acid Secretion Assay
This assay measures the ability of [Leu15]-Gastrin I to stimulate acid secretion from isolated

gastric glands.

Principle: The accumulation of a weak base, [14C]-aminopyrine, in the acidic spaces of

parietal cells is used as an indirect measure of acid secretion. Alternatively, oxygen

consumption can be measured as an indicator of metabolic activity associated with acid

production.[8]

Methodology Outline:
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Gastric Gland Isolation: Isolate gastric glands from rabbit gastric mucosa by collagenase

digestion.[14]

Incubation: Incubate the isolated glands with varying concentrations of [Leu15]-Gastrin I in

the presence of [14C]-aminopyrine.

Separation: Separate the glands from the incubation medium by centrifugation.

Detection: Lyse the glands and measure the amount of accumulated [14C]-aminopyrine by

liquid scintillation counting.

Data Analysis: Calculate the aminopyrine accumulation ratio and plot it against the

concentration of [Leu15]-Gastrin I to determine the dose-response relationship.

Histamine Release Assay
This assay quantifies the release of histamine from isolated ECL cells in response to [Leu15]-

Gastrin I stimulation.

Principle: ECL cells are isolated from rat fundic mucosa and stimulated with [Leu15]-Gastrin

I. The amount of histamine released into the supernatant is measured, typically by

radioimmunoassay (RIA) or ELISA.[7][15]

Methodology Outline:

ECL Cell Isolation: Isolate and purify ECL cells from rat gastric mucosa using techniques

such as elutriation and density-gradient centrifugation.[7]

Stimulation: Incubate the isolated ECL cells with different concentrations of [Leu15]-

Gastrin I for a defined period.

Sample Collection: Collect the supernatant containing the released histamine.

Quantification: Measure the histamine concentration in the supernatant using a

commercially available RIA or ELISA kit.

Data Analysis: Plot the amount of histamine released against the concentration of [Leu15]-

Gastrin I to generate a dose-response curve.
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Cell Proliferation Assay
This assay assesses the effect of [Leu15]-Gastrin I on the proliferation of a suitable cell line,

such as AR42J cells.[12]

Principle: The proliferation of cells is measured using various methods, such as the MTT

assay, which measures metabolic activity, or direct cell counting.

Methodology Outline:

Cell Culture: Culture AR42J cells in appropriate media and conditions. For some

experiments, cells may be synchronized.[12]

Treatment: Treat the cells with varying concentrations of [Leu15]-Gastrin I.

Incubation: Incubate the cells for a specified period (e.g., 48 hours).

Measurement of Proliferation:

MTT Assay: Add MTT reagent to the cells, incubate, and then solubilize the formazan

crystals. Measure the absorbance at a specific wavelength.

Cell Counting: Detach the cells and count them using a hemocytometer or an

automated cell counter.

Data Analysis: Compare the proliferation of treated cells to that of untreated controls to

determine the effect of [Leu15]-Gastrin I.

Conclusion
[Leu15]-Gastrin I (human) is a potent and stable agonist of the CCK-B receptor, playing a

critical role in the regulation of gastric acid secretion and mucosal cell proliferation. The

quantitative data and experimental protocols outlined in this guide provide a comprehensive

resource for researchers and drug development professionals working with this important

peptide. Further investigation into its signaling pathways and physiological effects will continue

to enhance our understanding of gastrointestinal physiology and pathology, potentially leading

to novel therapeutic strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10821309#leu15-gastrin-i-human-biological-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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